Methomyl
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Overview
Description
Methomyl is a carbamate insecticide first introduced in 1966. It is widely used as a broad-spectrum insecticide to control a variety of insect pests in agricultural settings. This compound is known for its high toxicity to humans, livestock, pets, and wildlife . It is commonly used in commercial fly bait and is registered for use on field, vegetable, and orchard crops, as well as turf, livestock quarters, commercial premises, and refuse containers .
Preparation Methods
Methomyl can be synthesized through several routes. One common method involves the reaction of acetaldehyde with hydroxylamine sulfate in an alkaline solution to produce acetaldoxime. This intermediate is then dissolved in N-methylpyrrolidone and chlorinated to obtain chloroacetaldoxime . Industrial production methods often involve similar steps but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Methomyl undergoes various chemical reactions, including hydrolysis, oxidation, and microbial degradation. The hydrolysis of this compound is catalyzed by esterases, involving a serine-initiated nucleophilic attack followed by C-O bond cleavage . Oxidation and microbial degradation are also significant pathways for this compound degradation in the environment. Common reagents and conditions for these reactions include esterase enzymes, reactive oxygen species, and specific microbial strains . Major products formed from these reactions include this compound oxime and other degradation intermediates .
Scientific Research Applications
Methomyl has several scientific research applications. In chemistry, it is studied for its degradation pathways and the development of efficient degradation methods, such as microbial degradation and advanced oxidation processes . In biology and medicine, this compound is used to study the effects of cholinesterase inhibitors on nerve tissue and to develop antidotes for carbamate poisoning . In industry, this compound is used as a model compound to develop and test new insecticides and pest control methods .
Mechanism of Action
Methomyl exerts its effects by inhibiting cholinesterase, an enzyme that regulates nervous system functioning. This inhibition leads to the accumulation of acetylcholine in nerve synapses, causing uncontrolled muscle movements, spasms, and convulsions . The molecular targets of this compound include acetylcholinesterase and other cholinesterase enzymes, which are critical for normal nerve function .
Comparison with Similar Compounds
Methomyl is similar to other carbamate insecticides, such as aldicarb and thiocarboxime . this compound is unique in its high solubility in water and low soil affinity, which makes it more prone to groundwater contamination . Additionally, this compound has a relatively short half-life in soil compared to other carbamates, making it less persistent in the environment . Other similar compounds include carbaryl and propoxur, which also inhibit cholinesterase but differ in their chemical structures and environmental behaviors .
Properties
Molecular Formula |
C5H10N2O2S |
---|---|
Molecular Weight |
162.21 g/mol |
IUPAC Name |
methyl N-(methylcarbamoyloxy)ethanimidothioate |
InChI |
InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8) |
InChI Key |
UHXUZOCRWCRNSJ-UHFFFAOYSA-N |
SMILES |
CC(=NOC(=O)NC)SC |
Canonical SMILES |
CC(=NOC(=O)NC)SC |
Color/Form |
White crystalline solid |
density |
1.2946 at 75 °F (EPA, 1998) 1.2946 @ 24 °C referred to water @ 4 °C 1.3 g/cm³ 1.29 at 75 °F (75 °F): 1.29 |
melting_point |
172 to 174 °F (EPA, 1998) 78-79 °C 78 °C 172 °F |
physical_description |
Methomyl is a white crystalline solid with slight sulfurous smell. Used as a nematocide, and an insecticide on vegetables, tobacco, cotton, alfalfa, soy beans, and corn. (EPA, 1998) White, crystalline solid with a slight, sulfur-like odor. [insecticide]; [NIOSH] WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. White, crystalline solid with a slight, sulfur-like odor. White, crystalline solid with a slight, sulfur-like odor. [insecticide] |
solubility |
6 % at 77 °F (NIOSH, 2022) Sol at 25 °C in wt/wt percent: water 5.8; ethanol 42; methanol 100; isopropanol 22; acetone 73 SOL IN MOST ORG SOLVENTS In water, 58,000 mg/l @ 25 °C Solubility in water, g/100ml at 25 °C: 5.8 (moderate) (77 °F): 6% |
vapor_pressure |
5e-05 mmHg at 77 °F (EPA, 1998) 0.0000054 [mmHg] 5.4X10-6 mm Hg @ 25 °C Vapor pressure at 25 °C: negligible 0.00005 mmHg at 77 °F (77 °F): 0.00005 mmHg |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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